molecular formula C10H12ClNO2 B14039863 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14039863
M. Wt: 213.66 g/mol
InChI Key: OMJJHEJLFJKGND-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the reaction of 5-amino-2-methoxyphenol with a chlorinating agent to introduce the chlorine atom. This is followed by a series of reactions to form the propanone moiety. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as magnesium sulfate for drying .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with proteins, affecting their function. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-2-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3

InChI Key

OMJJHEJLFJKGND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)OC)Cl

Origin of Product

United States

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